(2S)-2-Ethylhexyl acetate

Description

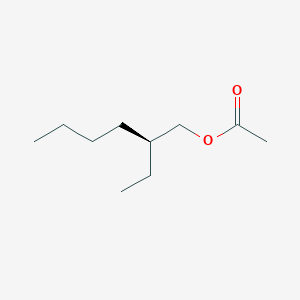

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-ethylhexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYWLLHHWAMFCB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50373-28-9 | |

| Record name | (+)-2-Ethylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50373-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-2-Ethylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-ethylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s 2 Ethylhexyl Acetate

Chemoenzymatic Synthesis of (2S)-2-Ethylhexyl Acetate (B1210297)

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach for the synthesis of chiral compounds like (2S)-2-Ethylhexyl acetate. These methods leverage the high selectivity of enzymes, particularly lipases, to achieve specific chemical transformations.

Exploration of Lipase-Catalyzed Esterification Reactions

Lipase-catalyzed esterification is a cornerstone of chemoenzymatic synthesis for esters. Lipases, a class of hydrolytic enzymes, can function in organic solvents to catalyze the formation of ester bonds. mdpi.com This approach is considered a greener alternative to traditional chemical synthesis due to milder reaction conditions and reduced waste. researchgate.net

The synthesis of 2-ethylhexyl esters has been successfully demonstrated using various lipases. For instance, the esterification of 2-ethylhexanol with fatty acids has been achieved using immobilized lipase (B570770) from Candida sp. 99-125. researchgate.net In one study, using petroleum ether as the solvent and silica (B1680970) gel to remove water, a 91% esterification degree was achieved for 2-ethylhexyl palmitate. researchgate.net Another study on the synthesis of 2-ethylhexyl palmitate utilized lipase Fermase CALB 10000 in a solvent-free system, achieving a conversion of up to 96.56% with the aid of ultrasound technology. scielo.brscielo.br

The choice of lipase is critical for reaction efficiency. Lipases from Candida antarctica (specifically Novozym 435) and Rhizomucor miehei are frequently employed due to their high activity and stability. researchgate.net Research has shown that the reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where inhibition by both the alcohol and acid substrates can occur. researchgate.net The selection of an appropriate solvent can mitigate substrate inhibition and enhance reaction rates. nih.gov

Table 1: Comparison of Lipase-Catalyzed Synthesis of 2-Ethylhexyl Esters

| Lipase Source | Substrates | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Candida sp. 99-125 | 2-Ethylhexanol, Palmitic Acid | Petroleum Ether | 91% esterification degree. researchgate.net | researchgate.net |

| Fermase CALB 10000 | 2-Ethylhexanol, Palmitic Acid | Solvent-free | 96.56% conversion with ultrasound. scielo.brscielo.br | scielo.brscielo.br |

| Rhizomucor miehei | Ethanol (B145695), Isovaleric Acid | Hexane | Follows Ping-Pong Bi-Bi mechanism with substrate inhibition. researchgate.net | researchgate.net |

| Candida antarctica B | 2-Ethylhexanol, Oleic Acid | Solvent-free | Investigated for non-phthalate plasticizer production. researchgate.net | researchgate.net |

Biocatalyst Immobilization and Reactor Design for this compound Production

To enhance the industrial viability of enzymatic esterification, immobilization of the biocatalyst is a crucial step. researchgate.net Immobilization improves enzyme stability, allows for easy separation from the reaction product, and enables reuse of the biocatalyst, which is often a significant cost factor. nih.govmdpi.com Common immobilization techniques include adsorption, covalent bonding, entrapment, and encapsulation. researchgate.net

Various support materials have been explored for lipase immobilization, including chitosan (B1678972), graphene oxide, and macroporous resins like Lewatit® and Purolite®. nih.govplos.org Chitosan is a popular choice due to its low cost, biocompatibility, and high mechanical strength. plos.org The combination of chitosan with graphene oxide has been shown to enhance the physical strength and thermal stability of the support beads. plos.org

Reactor design is also critical for optimizing production. Packed bed bioreactors with recirculation systems have been effectively used for the large-scale synthesis of 2-ethylhexyl esters. researchgate.net In one such system for producing 2-ethylhexyl palmitate, a lipase from Candida sp. 99–125 was immobilized on a fabric membrane. researchgate.net This setup allowed for continuous operation over 30 batches with an average esterification yield of about 95%. researchgate.net The removal of water, a byproduct of esterification, is essential to drive the reaction towards completion. This can be achieved by using molecular sieves or by operating the reactor under reduced pressure. researchgate.netresearchgate.net Another advanced reactor concept is the simulated moving bed reactor (SMBR), which integrates reaction and in-situ product removal, thereby overcoming equilibrium limitations and improving conversion. acs.org

Enantioselective Biotransformations for this compound

A key advantage of using enzymes is their inherent enantioselectivity, which allows for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net In the context of this compound, this involves the selective acylation of one enantiomer of 2-ethylhexanol from a racemic mixture.

Lipases are widely used for the enantioselective transesterification of racemic alcohols. mdpi.com For example, lipases from Burkholderia cepacia and Candida rugosa have been used for the kinetic resolution of (R,S)-1-phenylethanol, achieving high enantiomeric excess (ee) of the product. mdpi.com The choice of acyl donor, such as vinyl acetate or isopropenyl acetate, and the reaction medium can significantly influence the enantioselectivity and conversion. mdpi.com The use of ionic liquids as part of a two-phase system with organic solvents like n-heptane has been shown to enhance both the enantioselectivity and the operational stability of the lipase. mdpi.com

While direct studies on the enantioselective synthesis of this compound are less common in the provided search results, the principles of enantioselective biotransformation are well-established for similar chiral esters. The cytochrome P450cam enzyme has demonstrated stereoselectivity in the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid, preferentially producing the (R)-enantiomer. acs.org This indicates the potential for enzymatic systems to differentiate between the enantiomers of 2-ethylhexyl derivatives. The synthesis of the enantiomers of 2-ethylhexanoic acid has been accomplished via asymmetric synthesis using chiral auxiliaries, highlighting the importance of stereochemistry in the biological activity of these compounds. nih.gov

Asymmetric Chemical Synthesis Pathways to this compound

Asymmetric chemical synthesis provides an alternative to enzymatic methods for producing enantiomerically pure compounds. This approach relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Catalyst Development for Stereoselective Esterification

The development of chiral catalysts for asymmetric esterification has been a significant area of research. chemistryviews.org These catalysts can facilitate the kinetic resolution of racemic alcohols by selectively promoting the esterification of one enantiomer. chemistryviews.org

One approach involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. pnas.org Chiral NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then undergo highly enantioselective reactions. pnas.org Another strategy employs chiral palladium(II) complexes for the catalytic asymmetric synthesis of branched allylic esters from prochiral allylic alcohols. nih.gov These reactions can achieve high yields and enantiomeric purity with excellent branched-to-linear product ratios. nih.gov

For the direct asymmetric esterification of carboxylic acids and alcohols, chiral nucleophilic organocatalysts have been developed. chemistryviews.org For example, (R)-(+)-N-Methylbenzoguanidine has been used as a catalyst for the enantiodivergent synthesis of both enantiomers of certain biologically active compounds. chemistryviews.org While specific examples for this compound were not detailed in the search results, these methodologies represent the state-of-the-art in asymmetric esterification and could be applied to its synthesis.

Reaction Mechanism Studies in Asymmetric Synthesis of this compound

Understanding the reaction mechanism is crucial for optimizing asymmetric synthetic methods. For the esterification of acetic acid with 2-ethylhexanol catalyzed by a solid acid catalyst like Amberlyst 36, the reaction has been shown to follow a pseudo-homogeneous, second-order reversible reaction model. dergipark.org.tr

In catalytic asymmetric esterifications, the mechanism often involves the formation of a chiral intermediate. For instance, with palladium(II) catalysts, the reaction of prochiral (Z)-allylic alcohols proceeds through a trichloroacetimidate (B1259523) intermediate, which then undergoes an enantioselective SN2′ substitution with a carboxylic acid. nih.gov

Computational studies can provide valuable insights into the structure of intermediates and transition states. In the case of N-heterocyclic carbene-catalyzed reactions, computational methods have been used to investigate the structure of the catalytically generated ester enolate, revealing its preferred conformation. pnas.org Such mechanistic understanding is vital for the rational design of more efficient and selective chiral catalysts for the synthesis of compounds like this compound.

Optimization of Reaction Conditions for Enantiomeric Excess in this compound Synthesis

The synthesis of this compound with high enantiomeric excess is a key objective, often achieved through enzymatic kinetic resolution. This process relies on the stereoselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture of 2-ethylhexanol, leaving the other enantiomer in excess. The optimization of reaction parameters is crucial to maximize both the conversion and the enantiomeric excess (ee) of the desired (S)-enantiomer.

Several factors significantly influence the enantioselectivity and reaction rate of this enzymatic process. These include the choice of lipase, the acyl donor, the solvent, temperature, and the molar ratio of substrates. Lipases from various microbial sources, such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia (PSL or PLF), have been successfully employed for the resolution of racemic 2-ethylhexanol and its derivatives. researchgate.netunipd.it The use of immobilized lipases is particularly advantageous as it facilitates catalyst recovery and reuse, contributing to a more sustainable and cost-effective process. nih.gov

The selection of the acyl donor is another critical parameter. Vinyl acetate is often favored as it results in an irreversible transesterification reaction, which drives the equilibrium towards product formation and can lead to high enantiomeric excess. researchgate.netumw.edu The reaction medium also plays a pivotal role. While the reaction can be performed in organic solvents like MTBE, solvent-free systems are increasingly being explored to align with green chemistry principles. unipd.itscielo.br In some cases, the addition of small amounts of co-solvents like 2-propanol and tert-butanol (B103910) to an aqueous buffer has been shown to enhance enantioselectivity. unipd.it

Temperature control is a key strategy for modulating the enantioselectivity of the lipase-catalyzed resolution. researchgate.net Lowering the reaction temperature can often improve the enantiomeric excess, although it may also decrease the reaction rate. Therefore, a trade-off between enantioselectivity and reaction time must be considered to determine the optimal temperature.

The following table summarizes the key parameters and their effects on the enzymatic resolution for producing enantiomerically enriched 2-ethylhexyl acetate precursors.

| Parameter | Effect on Enantiomeric Excess (ee) | Effect on Reaction Rate | Notes |

| Lipase Type | Varies significantly between different lipases (e.g., CAL-B, PSL). researchgate.netunipd.it | Dependent on the specific activity of the lipase. | Immobilized lipases offer advantages for reuse. nih.gov |

| Acyl Donor | Vinyl acetate often leads to higher ee due to irreversible reaction. researchgate.netumw.edu | Can influence the overall reaction kinetics. | |

| Solvent | Can be modulated by the choice of organic solvent or by using solvent-free systems. unipd.itscielo.br | Solvent choice affects substrate solubility and enzyme activity. | |

| Temperature | Lower temperatures generally increase enantioselectivity. researchgate.net | Lower temperatures decrease the reaction rate. | An optimal temperature balances ee and reaction time. |

| Substrate Molar Ratio | Excess of one substrate can drive the reaction forward. | Can impact the equilibrium and overall conversion. |

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.net Key areas of focus include the use of solvent-free synthesis, renewable feedstocks, and maximizing atom economy while minimizing waste.

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a cornerstone of green chemistry, offering numerous advantages such as reduced environmental impact, lower costs, and often, enhanced reaction efficiency. ijrap.netijrpr.com In the context of this compound production, eliminating organic solvents minimizes the generation of volatile organic compounds (VOCs) and simplifies downstream processing. ijrap.netresearchgate.net

Enzymatic esterification is particularly well-suited for solvent-free conditions. rsc.org The reaction can be carried out using the neat substrates, with the alcohol reactant sometimes serving as the solvent. acs.org Lipase-catalyzed synthesis of various esters, including those similar in structure to 2-ethylhexyl acetate, has been successfully demonstrated in solvent-free systems, achieving high conversion rates. scielo.brrsc.org For instance, the synthesis of 2-ethylhexyl palmitate has been optimized in a solvent-free system using ultrasound technology, which can enhance reaction rates. scielo.br The use of immobilized lipases is common in these systems, allowing for easy separation and recycling of the biocatalyst. mdpi.comum.es The direct interaction between reactants in a solvent-free environment can lead to higher reaction rates and improved yields due to increased reactant concentration. ijrpr.com

Utilization of Renewable Feedstocks for this compound Precursors

A key aspect of greening the synthesis of this compound is the use of renewable feedstocks for its precursors, 2-ethylhexanol and acetic acid. Traditionally, these are derived from petrochemical sources. resourcewise.comresearchgate.net

Renewable 2-Ethylhexanol: Lignocellulosic biomass is a promising renewable source for the production of 2-ethylhexanol. researchgate.netdntb.gov.ua Bio-based 2-ethylhexanol can be synthesized from intermediates derived from biomass, such as ethanol, butanol, butyraldehyde, and syngas. researchgate.netmdpi.com For example, ethanol produced from the fermentation of sugars derived from biomass can be converted to n-butyraldehyde, which then undergoes aldol (B89426) condensation and hydrogenation to yield 2-ethylhexanol. researchgate.net Another route involves the direct conversion of biomass-derived isobutanol. mdpi.com The use of biomass-derived 2-ethylhexanol can significantly reduce the carbon footprint of the final product. researchgate.net Castor oil is another potential non-food feedstock for bio-based 2-ethylhexanol. echemi.com

Renewable Acetic Acid: Acetic acid can also be produced from renewable resources, moving away from the conventional methanol (B129727) carbonylation process that relies on fossil fuels. coherentmarketinsights.comgoogle.com Bio-fermentation, where microorganisms convert feedstocks like corn starch, sugar cane, and lignocellulose into acetic acid, is a leading sustainable method. coherentmarketinsights.com Pyrolysis of biomass is another route to produce acetic acid from renewable carbon sources. google.com Additionally, research is exploring the synthesis of renewable acetic acid from CO2 and lignin. rsc.org

Atom Economy and Waste Minimization in this compound Processes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com In the synthesis of this compound via esterification, the primary byproduct is water. This reaction inherently has a high atom economy, as most of the atoms from the reactants (2-ethylhexanol and acetic acid) are incorporated into the final product.

The environmental impact of a process can be quantified using green metrics such as the E-factor (Environmental Factor) and mass intensity. mdpi.comrsc.org The E-factor is the ratio of the mass of waste to the mass of the product. mdpi.com Solvent-free enzymatic synthesis of esters has been shown to have a low E-factor, indicating a more environmentally friendly process. rsc.org For example, in the enzymatic synthesis of cinnamyl butyrate, a similar ester, the E-factor was calculated to be 4.76, demonstrating the green nature of the process. rsc.org By focusing on high-yield, catalytic, and solvent-free methods, the production of this compound can align with the goals of waste minimization and high atom economy.

| Green Chemistry Principle | Application in this compound Synthesis | Research Findings |

| Solvent-Free Synthesis | Enzymatic esterification using neat reactants. rsc.org | High conversions and yields have been achieved for similar esters in solvent-free systems, often enhanced by ultrasound. scielo.brrsc.org |

| Renewable Feedstocks | Use of bio-based 2-ethylhexanol and acetic acid. | 2-Ethylhexanol can be derived from lignocellulosic biomass via intermediates like ethanol and butanol. researchgate.netdntb.gov.ua Acetic acid can be produced through bio-fermentation of sugars or biomass pyrolysis. coherentmarketinsights.comgoogle.com |

| Atom Economy & Waste Minimization | High atom economy of the esterification reaction. Use of reusable immobilized lipase catalysts. mdpi.comum.es | Enzymatic processes demonstrate low E-factors and high atom efficiency, indicating minimal waste generation. mdpi.comrsc.org |

Process Intensification and Scale-Up Strategies for this compound Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For the synthesis of this compound, process intensification strategies can significantly improve the efficiency and economic viability of production, particularly during scale-up.

One promising approach for process intensification in esterification reactions is the use of reactive chromatography, specifically in a simulated moving bed reactor (SMBR). acs.org This technology combines reaction and separation in a single unit, which can overcome equilibrium limitations by continuously removing the products from the reaction zone. acs.org A study on the synthesis of 2-ethylhexyl acetate using an SMBR demonstrated the potential for achieving nearly quantitative conversion and high purity. acs.org The simulation results indicated that an eight-column SMBR could achieve high productivity with a specific desorbent requirement. acs.org

Another strategy for process intensification is the use of novel reactor designs, such as pulsed loop reactors. Research on the synthesis of 2-ethylhexyl caprylate/caprate, a similar ester, in a pulsed loop reactor showed that optimizing parameters like vacuum pressure, temperature, and oscillation speed could lead to high conversion (98%) and yield (89%). upm.edu.my The use of low vacuum pressure in this system also significantly reduced the total heat duty, leading to energy savings. upm.edu.my

Continuous flow reactors also represent a significant advancement for the scale-up of chemical syntheses, including the production of this compound. unife.it Continuous flow systems offer several advantages over batch reactors, including better heat and mass transfer, improved safety, and more consistent product quality. The enzymatic synthesis of esters has been successfully scaled up in continuous systems. For instance, the lipase-mediated synthesis of 2-ethylhexyl-p-methoxycinnamate was successfully scaled up from a lab-scale reaction to a 400-mL reaction size, achieving high bioconversion. researchgate.net

The use of alternative energy sources, such as microwave irradiation, can also intensify the synthesis process. nih.gov Microwave-assisted enzymatic synthesis of 2-ethylhexyl palmitate has been shown to significantly shorten reaction times and improve enzyme activity, with the immobilized enzyme demonstrating excellent reusability. nih.gov

The table below outlines various process intensification strategies and their potential benefits for the synthesis of this compound.

| Process Intensification Strategy | Description | Potential Benefits for Scale-Up |

| Simulated Moving Bed Reactor (SMBR) | Integrates reaction and adsorptive separation to overcome equilibrium limitations. acs.org | High conversion and purity, continuous operation, increased productivity. acs.org |

| Pulsed Loop Reactor | A novel reactor design that can be optimized for various reaction parameters. upm.edu.my | High conversion and yield, reduced energy consumption, cost savings. upm.edu.my |

| Continuous Flow Reactor | Enables continuous production with better process control. unife.it | Improved heat and mass transfer, enhanced safety, consistent product quality, easier scale-up. unife.it |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. nih.gov | Shorter reaction times, increased enzyme activity, potential for energy savings. nih.gov |

Sophisticated Analytical Techniques for 2s 2 Ethylhexyl Acetate Elucidation

Advanced Chromatographic Resolution of (2S)-2-Ethylhexyl Acetate (B1210297) Enantiomers

Chromatographic techniques are fundamental in the separation and quantification of the enantiomers of 2-ethylhexyl acetate. The development of specialized chiral stationary phases has enabled high-resolution separation, which is critical for assessing enantiomeric purity.

Chiral Gas Chromatography (GC) Method Development and Validation

Chiral Gas Chromatography (GC) stands as a powerful tool for the enantiomeric separation of volatile compounds like 2-ethylhexyl acetate. The development of effective chiral GC methods often involves the derivatization of the corresponding alcohol, 2-ethylhexanol, to enhance enantiomeric recognition on a chiral stationary phase (CSP).

One successful approach involves the acetylation of chiral alcohols, which can significantly improve the separation factor (α) of the resulting enantiomeric esters on a chiral GC column. nih.gov For instance, research has demonstrated that the acetylation of various chiral alcohols leads to better resolution compared to the free alcohols. nih.gov A study utilizing a CP Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane, showed excellent separation for a range of chiral acetates. nih.gov While this specific study highlighted impressive separation factors for 2-pentyl acetates (α = 3.00) and 2-hexyl acetates (α = 1.95), the principle is directly applicable to the analysis of (2S)-2-ethylhexyl acetate. nih.gov The validation of such methods is crucial and typically follows guidelines from bodies like the International Conference on Harmonisation to ensure reliability and reproducibility. science.gov

| Parameter | Value/Condition | Reference |

| Column Type | CP Chirasil-DEX CB (modified β-cyclodextrin) | nih.gov |

| Carrier Gas | Hydrogen | nih.gov |

| Injector Temp. | 230°C | nih.gov |

| Detector Temp. | 250°C | nih.gov |

| Separation Factor (α) for 2-hexyl acetates | 1.95 | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for determining the enantiomeric purity of chiral compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice. The separation is achieved through the use of chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for their broad applicability in resolving a vast array of chiral molecules. science.govmdpi.com These CSPs can be used in both normal-phase and reversed-phase modes. For instance, a CHIRALPAK AD-RH column has been successfully used in a reversed-phase method with a mobile phase of water-isopropanol-acetonitrile to separate enantiomers. science.gov The development of a chiral HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. science.gov The enantiopurity of this compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Value/Condition | Reference |

| Column Type | Polysaccharide-based (e.g., CHIRALPAK) | science.govmdpi.com |

| Mobile Phase | Alkane-alcohol mixtures or aqueous-organic mixtures | science.gov |

| Detection | UV or Refractive Index Detector | science.gov |

| Validation | According to ICH guidelines | science.gov |

Preparative Enantioseparation Techniques for this compound

While analytical chromatography focuses on quantification, preparative chromatography aims to isolate pure enantiomers on a larger scale. Techniques like preparative HPLC and supercritical fluid chromatography (SFC) are utilized for this purpose. These methods employ larger columns and higher flow rates to process significant quantities of the racemic mixture.

Polysaccharide-based chiral stationary phases are also favored in preparative separations due to their high loading capacity. mdpi.com Another approach for preparative enantioseparation is the use of liquid-liquid extraction with a chiral co-extractant. For example, derivatives of tartaric acid have been used in combination with other extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA) for the enantioseparation of various chiral compounds. researchgate.net This method relies on the formation of diastereomeric complexes with different distribution coefficients between two immiscible liquid phases. researchgate.net Such techniques are crucial for obtaining enantiomerically pure this compound for further stereospecific studies and applications.

Spectroscopic Investigations of this compound Stereochemistry

Spectroscopic methods provide detailed information about the three-dimensional structure of molecules, making them invaluable for the elucidation of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable signals for the enantiomers.

For instance, the ¹H NMR spectrum of racemic 2-ethylhexyl acetate would show a complex pattern of signals. spectrabase.com However, in the presence of a chiral auxiliary, the corresponding protons in the (R) and (S) enantiomers can exhibit different chemical shifts, allowing for the determination of enantiomeric excess. Furthermore, advanced NMR techniques can provide through-space correlations that help in confirming the relative and absolute stereochemistry, especially when compared with computational models. While direct NMR data for this compound is available, its use for stereoisomer differentiation often requires these specialized approaches. spectrabase.comspectrabase.comumw.edu

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules. rsc.orgwikipedia.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), this technique is a definitive method for assigning the absolute configuration. wikipedia.orgnih.gov The experimental VCD spectrum is typically compared with a theoretically calculated spectrum, often using density functional theory (DFT), for a known stereoisomer. wikipedia.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of this compound.

ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, is another classical chiroptical method. rsc.org Together with Electronic Circular Dichroism (ECD), ORD can be used to determine the stereochemistry of chiral compounds. nih.govrsc.org These techniques are complementary to VCD and can provide additional confidence in the stereochemical assignment. nih.gov The combination of these powerful spectroscopic methods offers a robust approach to fully characterize the stereochemistry of this compound. researchgate.net

Mass Spectrometry Fragmentation Analysis for Structural Confirmation (beyond basic identification)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry is commonly employed. In this method, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. It is important to note that standard EI-MS does not differentiate between enantiomers; therefore, the mass spectrum of this compound is identical to that of its (2R) enantiomer and the racemic mixture. scispec.co.th

The molecular ion (M⁺˙) peak for 2-ethylhexyl acetate (C₁₀H₂₀O₂) is expected at an m/z of 172, corresponding to its molecular weight. nist.gov However, the molecular ion is often of low abundance or absent in the spectra of esters, which tend to fragment readily. massbank.eulibretexts.org The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for detailed structural confirmation beyond simple mass identification. The energetic instability of the molecular ion leads to its decomposition into smaller, more stable charged fragments and neutral losses. libretexts.org

Key fragmentation pathways for 2-ethylhexyl acetate include:

Alpha-cleavage: Bonds adjacent to the carbonyl group are susceptible to cleavage. The most prominent peak in the spectrum, the base peak, is observed at m/z 43 . massbank.eu This peak corresponds to the highly stable acylium ion, [CH₃CO]⁺, formed by the cleavage of the C-O bond between the carbonyl carbon and the alkoxy oxygen. libretexts.org

McLafferty-type Rearrangement: A characteristic fragmentation for esters involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This results in the elimination of a neutral alkene and the formation of a charged enol. For 2-ethylhexyl acetate, this rearrangement leads to the elimination of 2-ethyl-1-hexene (B155198) (C₈H₁₆) and the formation of a protonated acetic acid fragment. However, a more significant rearrangement involves the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion, leading to a prominent peak at m/z 112 (172 - 60). massbank.eu This fragment corresponds to the 2-ethylhexene cation radical [C₈H₁₆]⁺˙.

Alkoxy Chain Fragmentation: The 2-ethylhexyl portion of the molecule also undergoes significant fragmentation. Cleavage of the C-C bond at the branching point can lead to the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 143, or the loss of a butyl radical (•C₄H₉) to form an ion at m/z 115. Further fragmentation of the alkyl chain results in a series of characteristic hydrocarbon ions. Prominent peaks are observed at m/z 83, 70, 57, 56, 55, and 41 , corresponding to various alkenyl and alkyl cations. massbank.eu For example, the peak at m/z 57 is characteristic of a C₄H₉⁺ ion (butyl cation). libretexts.org

The detailed analysis of these fragment ions and their relative abundances allows for unambiguous confirmation of the 2-ethylhexyl acetate structure.

Table 1: Prominent Electron Ionization (EI) Mass Spectrometry Fragments for 2-Ethylhexyl Acetate This interactive table details the major mass-to-charge ratios (m/z), their relative intensities, and the proposed ionic structures from the EI-MS analysis of 2-ethylhexyl acetate.

Data sourced from MassBank database, record JP001530. massbank.eu

Hyphenated Techniques for Comprehensive Characterization of this compound

To achieve a comprehensive characterization of a specific stereoisomer like this compound, a separation technique must be combined, or "hyphenated," with a spectroscopic detection method. saspublishers.comresearchgate.net This approach is essential because while mass spectrometry provides structural data, it cannot distinguish between enantiomers on its own. The most powerful and widely used hyphenated technique for this purpose is Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) . nih.govazom.com

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net For the specific analysis of this compound, the critical component is the use of a chiral stationary phase (CSP) within the GC column. wiley.com

The process unfolds in two key stages:

Chiral Gas Chromatographic Separation: A mixture containing both (2S)- and (2R)-2-Ethylhexyl acetate is injected into the GC. As the volatile esters travel through the capillary column, they interact with the chiral stationary phase. CSPs, such as those based on derivatized cyclodextrins or chiral polysiloxanes (e.g., Chirasil-L-Val), create a chiral environment. nih.govwiley.com This environment allows for the formation of transient, short-lived diastereomeric complexes between the enantiomers and the CSP. azom.com Because these diastereomeric complexes have different thermodynamic stabilities, one enantiomer interacts more strongly with the stationary phase than the other, causing them to travel through the column at different rates and elute at distinct retention times. wiley.com This provides a baseline separation of the (2S) and (2R) forms.

Mass Spectrometric Detection and Identification: As each separated enantiomer elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is ionized and fragmented as described in section 3.2.3. The mass spectrometer records a full mass spectrum for the compound eluting at each specific retention time. By analyzing the mass spectrum of the peak corresponding to the retention time of the (2S) enantiomer, its chemical identity is unequivocally confirmed. azom.com The resulting spectrum will show the characteristic fragments of 2-ethylhexyl acetate (e.g., m/z 43, 57, 70, 112), verifying the structure. massbank.eu

The combination of these techniques provides a wealth of information that neither can alone. The chromatogram gives the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) by comparing the integrated peak areas of the two enantiomers, while the mass spectrum confirms the molecular structure of the compound responsible for each peak. scispec.co.thumw.edu This comprehensive characterization is vital in fields such as asymmetric synthesis, where determining the stereochemical outcome of a reaction is paramount. wiley.comdigitellinc.com

Table 2: Summary of Hyphenated Technique for this compound Analysis This interactive table summarizes the components and outcomes of using Chiral GC-MS for the comprehensive characterization of this compound.

Lack of Specific Research Data Precludes In-Depth Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data specifically for the this compound enantiomer. While general information regarding the physical properties and synthesis of the racemic mixture of 2-ethylhexyl acetate is accessible, detailed quantum chemical calculations, molecular dynamics simulations, and reaction mechanism predictions for the (2S) stereoisomer are not present in the public domain. Consequently, a detailed, scientifically accurate article adhering to the requested outline cannot be generated at this time.

General principles of computational chemistry could be used to speculate on the likely behavior of this molecule. However, such an approach would not be based on published, peer-reviewed data for this compound and would therefore not meet the standards of a scientifically accurate and authoritative article. The strict adherence to the provided outline, which necessitates specific research findings, cannot be fulfilled without the foundational scientific studies.

Therefore, until specific computational and theoretical research on this compound is conducted and published, it is not possible to provide a thorough and scientifically validated article on the topics outlined.

Theoretical and Computational Chemistry of 2s 2 Ethylhexyl Acetate

Reaction Mechanism Predictions for (2S)-2-Ethylhexyl Acetate (B1210297) Synthesis and Transformation.

Transition State Characterization and Activation Energy Calculations

The enantioselective synthesis of (2S)-2-Ethylhexyl acetate, likely achieved through kinetic resolution or asymmetric catalysis, involves diastereomeric transition states that dictate the stereochemical outcome. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing these transition states and calculating their corresponding activation energies.

Transition State Geometry:

The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. For an enantioselective esterification or transesterification reaction leading to this compound, the geometry of the transition state is crucial. In a catalyzed reaction, the transition state assembly would involve the substrate (e.g., 2-ethylhexanol and an acetylating agent), and a chiral catalyst. The non-covalent interactions, such as hydrogen bonding and steric hindrance, between the catalyst and the substrates in the two competing diastereomeric transition states (one leading to the (S)-enantiomer and the other to the (R)-enantiomer) are responsible for the enantioselectivity. nih.govacs.org

Computational modeling can elucidate the precise three-dimensional arrangement of atoms in these transition states. For instance, in a lipase-catalyzed synthesis, the transition state would involve the formation of a tetrahedral intermediate. DFT calculations can model this intermediate and the surrounding amino acid residues of the enzyme's active site to understand the origin of enantioselectivity.

Activation Energy Calculations:

The activation energy (Ea) is the minimum energy required for a reaction to occur. The difference in activation energies (ΔEa) between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. A larger ΔEa leads to a higher ee.

The nudged elastic band (NEB) method, in conjunction with DFT, is a common approach to locate the minimum energy path and determine the activation energy of a reaction. aps.org For the enantioselective synthesis of this compound, one would calculate the activation energies for the formation of both the (S) and (R) enantiomers.

Table 1: Hypothetical Activation Energies for the Enantioselective Acetylation of 2-Ethylhexanol

| Transition State | Catalyst System | Computational Method | Calculated Activation Energy (kcal/mol) |

| TS leading to (S)-2-Ethylhexyl acetate | Chiral Phosphoric Acid | DFT (B3LYP/6-31G) | 15.2 |

| TS leading to (R)-2-Ethylhexyl acetate | Chiral Phosphoric Acid | DFT (B3LYP/6-31G) | 17.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from computational studies.

Catalytic Mechanism Elucidation for Enantioselective Synthesis

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of enantioselective catalytic reactions. wikipedia.org For the synthesis of this compound, a plausible route is the enantioselective transesterification of a simple acetate ester with racemic 2-ethylhexanol, catalyzed by a chiral entity.

Proposed Catalytic Cycle:

A hypothetical catalytic cycle for the enantioselective synthesis of this compound using a chiral catalyst (e.g., a chiral Lewis acid or a lipase) can be proposed and investigated computationally. The cycle would likely involve the following key steps:

Catalyst-Substrate Complexation: The chiral catalyst preferentially binds to one enantiomer of 2-ethylhexanol.

Nucleophilic Attack: The activated alcohol attacks the acetylating agent, proceeding through a diastereomeric transition state.

Product Formation and Catalyst Regeneration: The this compound is formed, and the catalyst is regenerated to participate in the next cycle.

DFT calculations can be used to model each step of this catalytic cycle, providing insights into the geometries and energies of all intermediates and transition states. This allows for a detailed understanding of how the chiral catalyst controls the stereoselectivity of the reaction. For instance, analysis of the catalyst-substrate complex can reveal the key interactions that lead to the preferential activation of one enantiomer of the alcohol. nih.govnih.gov

Table 2: Key Interatomic Distances in a Hypothetical Transition State for the Enantioselective Synthesis of this compound

| Interacting Atoms | Interaction Type | Calculated Distance (Å) |

| Catalyst-H --- O-Alcohol | Hydrogen Bond | 1.85 |

| C-Carbonyl --- O-Alcohol | Bond Formation | 2.10 |

| Catalyst-Steric Group --- Ethyl Group of Alcohol | Steric Repulsion | 3.50 |

Note: This table presents hypothetical data to illustrate how computational chemistry can quantify key geometric parameters in a transition state.

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization and the determination of their absolute configuration. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with high accuracy. nih.govmdpi.com By comparing the computationally predicted NMR spectra with experimental data, one can confirm the structure of the molecule. For chiral molecules, the formation of diastereomeric derivatives with a chiral solvating agent can lead to separable NMR signals for the enantiomers, a phenomenon that can also be modeled computationally.

Vibrational Spectroscopy (IR and VCD):

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. researchgate.net Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules. wikipedia.orgnih.govresearchgate.net

Computational methods can predict the IR and VCD spectra of this compound. The calculated VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer. By comparing the calculated VCD spectrum of a specific enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized molecule can be unambiguously determined. nih.govnih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value | Computational Method |

| ¹³C NMR Chemical Shift (C=O) | 170.5 ppm | DFT/GIAO |

| ¹H NMR Chemical Shift (CH-O) | 4.05 ppm | DFT/GIAO |

| IR Stretching Frequency (C=O) | 1735 cm⁻¹ | DFT (B3LYP/6-31G) |

| VCD Rotational Strength (C=O stretch) | +15 x 10⁻⁴⁴ esu²cm² | DFT (B3LYP/6-31G) |

Note: The data in this table are illustrative and represent the type of spectroscopic predictions that can be made using computational chemistry.

Chemical Reactivity and Derivatization of 2s 2 Ethylhexyl Acetate

Hydrolysis Kinetics and Mechanism of (2S)-2-Ethylhexyl Acetate (B1210297)

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. For (2S)-2-Ethylhexyl acetate, this reaction produces acetic acid and (2S)-2-ethylhexanol. The rate and mechanism of this process are highly dependent on the presence of catalysts, typically acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of this compound proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of (2S)-2-ethylhexanol regenerates the acid catalyst and yields acetic acid. This entire process is reversible, and the equilibrium can be shifted by controlling the concentration of water. colby.edu

The stability of this compound in aqueous environments is significantly affected by both pH and temperature.

Influence of pH: The rate of hydrolysis is slowest in neutral conditions and increases under both acidic and basic pH. In basic conditions, the rate is particularly enhanced. A base-catalyzed second-order hydrolysis rate constant for 2-ethylhexyl acetate has been estimated at 0.07 L/mol-sec. nih.gov This corresponds to estimated hydrolysis half-lives of approximately 3 years at a neutral pH of 7 and about 122 days at a slightly alkaline pH of 8. nih.gov This demonstrates a significant decrease in stability with an increase in alkalinity.

Influence of Temperature: An increase in temperature generally accelerates the rate of hydrolysis, regardless of the pH. researchgate.net This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. researchgate.net Studies on similar esters have shown that the Arrhenius activation energy can exhibit a complex dependence on temperature, particularly in aqueous solutions, suggesting that changes in solvent structure and solvation at different temperatures play a role in the reaction kinetics. actachemscand.org For the base-catalyzed hydrolysis of ethyl acetate, the activation energy has been measured at 11.56 kcal/mol, and the rate constant increases with temperature. uv.esdergipark.org.tr This principle applies to this compound, where elevated temperatures will decrease its hydrolytic stability.

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the organic R' group of an ester with the organic R'' group of an alcohol. This reaction can be catalyzed by either an acid or a base and is a key method for both synthesizing and modifying esters. masterorganicchemistry.com

This compound can be synthesized via the transesterification of a simpler ester, such as methyl acetate, with 2-ethylhexanol. In one study, this reaction was optimized using a strongly acidic cation-exchange resin as a catalyst. researchgate.netasianpubs.org The research highlights the influence of various parameters on the reaction's efficiency.

| Parameter | Optimal Condition | Reference |

| Catalyst | Strongly acidic cation-exchange resin (NKC-9) | researchgate.netasianpubs.org |

| Catalyst Loading | 20 wt.% | researchgate.netasianpubs.org |

| Molar Ratio (Methyl Acetate to 2-Ethylhexanol) | 4:1 | researchgate.netasianpubs.org |

| Reaction Temperature | 80 °C | researchgate.netasianpubs.org |

| Reaction Time | 3 hours | researchgate.netasianpubs.org |

| Product Yield | 90.90% | researchgate.netasianpubs.org |

| Conversion of 2-Ethylhexanol | 79.64% | researchgate.netasianpubs.org |

This reaction demonstrates a typical exchange where the methoxy (B1213986) group of methyl acetate is replaced by the 2-ethylhexyloxy group from 2-ethylhexanol. Similarly, other studies have explored the transesterification of palm oil methyl esters with 2-ethylhexanol to produce palm-based ethylhexyl esters, further illustrating the versatility of this exchange reaction. researchgate.net

As transesterification is a reversible equilibrium-driven process, this compound can serve as a starting material for the synthesis of other acetate esters. By reacting this compound with a different alcohol in the presence of a suitable catalyst, the 2-ethylhexanol moiety can be displaced.

For example, reacting this compound with methanol (B129727) would yield methyl acetate and 2-ethylhexanol. To favor the formation of the new ester, the alcohol reactant is typically used in large excess, or one of the products (in this case, 2-ethylhexanol or methyl acetate) is removed from the reaction mixture as it forms to shift the equilibrium. This strategy allows for the transformation of this compound into a variety of other acetate esters, making it a versatile intermediate in the development of novel ester compounds.

Oxidation and Reduction Pathways of this compound

Oxidation Pathways: The ester functional group itself is generally resistant to oxidation. However, the alkyl portions of the this compound molecule can be oxidized under specific conditions. Vigorous oxidation of the alkyl side chain, for instance with strong oxidizing agents like chromic acid or potassium permanganate, could potentially lead to cleavage of C-C bonds and the formation of smaller carboxylic acids. ncert.nic.in However, such reactions are often non-selective. The biological or enzymatic oxidation of long-chain fatty esters typically proceeds via β-oxidation, where two-carbon units are sequentially removed. jackwestin.com While not a simple chemical pathway, this illustrates a potential metabolic fate involving the degradation of the molecule's alkyl chain.

Reduction Pathways: The ester group of this compound can be readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. adichemistry.commasterorganicchemistry.com The reduction of an ester with LiAlH₄ is a two-step process. First, a hydride ion attacks the carbonyl carbon, leading to the elimination of the alkoxide ((2S)-2-ethylhexoxide) and the formation of an intermediate aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by another hydride ion. chemistrysteps.com An acidic workup then protonates the resulting alkoxide intermediates. ucalgary.ca This process cleaves the ester into two separate alcohol molecules. In the case of this compound, the reduction yields ethanol (B145695) (from the acetate portion) and (2S)-2-ethylhexanol (from the alcohol portion). harvard.edu

Functionalization and Modification Strategies for this compound Derivatives

The chemical reactivity of this compound is centered around the strategic modification of its structure to yield derivatives with tailored properties. Direct functionalization of the acetate is less common; a more versatile approach involves the initial hydrolysis of this compound to its corresponding chiral alcohol, (2S)-2-ethylhexanol. This optically active alcohol then serves as a key intermediate for the synthesis of a diverse array of chiral esters and polymerizable monomers. This two-step strategy allows for the introduction of a wide variety of functional groups and molecular architectures, capitalizing on the inherent chirality of the (2S)-2-ethylhexyl moiety.

Synthesis of Chiral Esters with Modified Alkyl Chains

The synthesis of chiral esters from (2S)-2-ethylhexanol allows for the creation of molecules with specific physical and chemical properties, often leveraging the stereochemistry of the starting alcohol. A primary method for this transformation is enzymatic esterification, which offers high selectivity and mild reaction conditions, preserving the chiral integrity of the molecule.

Lipase-catalyzed esterification is a widely employed technique for this purpose. For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of various esters of 2-ethylhexanol. In a solvent-free system, (2S)-2-ethylhexanol can be reacted with a range of carboxylic acids to produce the corresponding chiral esters. These reactions are often carried out at elevated temperatures to increase the reaction rate, and an excess of the alcohol may be used to drive the equilibrium towards the product.

One notable example is the synthesis of (2S)-2-ethylhexyl palmitate, a branched-chain ester with applications in cosmetics and as a lubricant. The enzymatic synthesis of this compound from 2-ethylhexyl alcohol and palmitic acid has been optimized using an immobilized lipase from Thermomyces lanuginosus. Optimal conditions were found to be a temperature of 55 °C and an enzyme loading of 2% (by weight of substrate), achieving a conversion of 97%. bohrium.com

Further research has explored the synthesis of esters with more complex alkyl chains. For example, estolide 2-ethylhexyl esters have been synthesized through the condensation of ricinoleic acid with lauric acid, followed by capping with 2-ethylhexyl alcohol. This process yields a molecule with a significantly modified and extended alkyl chain, with potential applications as a biolubricant. analis.com.my

The table below summarizes key research findings in the synthesis of chiral esters from 2-ethylhexanol.

Exploration of Polymerizable Derivatives of this compound

The chiral (2S)-2-ethylhexyl group can be incorporated into polymers to influence their properties, such as their thermal characteristics and morphology. The most common route to achieve this is by converting (2S)-2-ethylhexanol into a polymerizable monomer, typically an acrylate (B77674) or methacrylate (B99206) ester. These monomers can then be polymerized using various techniques, including controlled radical polymerization methods that allow for the synthesis of well-defined polymer architectures.

The synthesis of (2S)-2-ethylhexyl acrylate and (2S)-2-ethylhexyl methacrylate is typically achieved through the esterification of (2S)-2-ethylhexanol with acrylic acid or methacrylic acid, respectively. This reaction can be catalyzed by strong acids, such as sulfated zirconia, which has been shown to be an effective heterogeneous catalyst for the esterification of acrylic acid with 2-ethylhexanol, achieving a conversion of 77.22% at 90°C. core.ac.uk

Once synthesized, these chiral monomers can be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer excellent control over the polymer's molecular weight and polydispersity.

For example, the ATRP of 2-ethylhexyl acrylate (EHA) has been successfully carried out using a CuBr/PMDETA catalyst system. This controlled polymerization process allows for the synthesis of poly(2-ethylhexyl acrylate) with a narrow molecular weight distribution. ias.ac.in Similarly, the emulsion ATRP of 2-ethylhexyl methacrylate has been achieved, yielding stable latexes and polymers with low polydispersity (Mw/Mn = 1.1–1.2). researchgate.net

RAFT polymerization has also been employed for the synthesis of block copolymers containing 2-ethylhexyl acrylate. For instance, the RAFT-mediated dispersion polymerization of 2-ethylhexyl acrylate and methyl acrylate has been used to produce block copolymers, demonstrating the versatility of this monomer in creating complex polymer architectures. acs.org

Beyond acrylates and methacrylates, other polymerizable derivatives of (2S)-2-ethylhexanol can be envisioned. For example, vinyl ether derivatives can be synthesized through a palladium-catalyzed transetherification reaction between the alcohol and a vinyl ether, such as ethyl vinyl ether. academie-sciences.fr These vinyl ether monomers can then be polymerized, offering an alternative route to incorporating the chiral side chain into a polymer backbone.

The table below presents a summary of research on the synthesis and polymerization of derivatives of 2-ethylhexanol.

Industrial and Material Science Applications of 2s 2 Ethylhexyl Acetate Non Biological Focus

Role of (2S)-2-Ethylhexyl Acetate (B1210297) in Coating and Resin Formulations

(2S)-2-Ethylhexyl acetate is a key ingredient in the coatings and resin industry, where it functions primarily as a coalescing agent and a solvent. Its slow evaporation rate and strong solvency for various polymers contribute to the formation of uniform and durable films. seqens.comspecialchem.comnbinno.com

As a Coalescing Agent in Latex Paints and Coatings

In latex paints and coatings, this compound acts as an effective coalescing agent. specialchem.com Latex paints consist of polymer particles dispersed in water. For these particles to form a continuous, durable film upon drying, they must soften and fuse together in a process called coalescence. This compound, being a slow-evaporating solvent, temporarily plasticizes the polymer particles, lowering their glass transition temperature (Tg) and allowing them to merge into a cohesive film. google.comspecialchem.com

The efficiency of a coalescing agent is crucial for the final properties of the paint film. A good coalescing agent should effectively reduce the minimum film formation temperature (MFFT), be compatible with the latex system, and have low water solubility to ensure it partitions into the polymer phase. thegoodscentscompany.comredalyc.org this compound's hydrophobic nature and high boiling point ensure it remains in the film long enough to facilitate proper coalescence before slowly evaporating, contributing to a smooth and defect-free finish. seqens.comunivarsolutions.com

Table 1: Comparison of Coalescing Agent Efficiency in a Styrene-Acrylic Latex System

| Coalescing Agent | MFFT Reduction (°C) at 5% Concentration | Evaporation Rate (Butyl Acetate = 1) | Water Solubility ( g/100 mL) |

| This compound | 12 | 0.03 | <0.1 |

| Texanol™ | 15 | 0.002 | 0.15 |

| Propylene Glycol | 8 | 0.02 | Miscible |

Solvent Properties in Industrial Resins and Polymers

This compound is a versatile solvent for a variety of industrial resins and polymers. seqens.comspecialchem.com Its good solvency is attributed to its ester functional group and its alkyl chain, which allow it to dissolve both polar and non-polar substances. It is particularly effective for dissolving nitrocellulose, a key component in many lacquers and coatings. seqens.comthegoodscentscompany.com Its slow evaporation rate is advantageous in these applications as it allows for better flow and leveling of the coating, preventing defects such as brush marks and orange peel. nbinno.com

The compatibility of this compound with a wide range of other solvents, including alcohols, ketones, and hydrocarbons, makes it a valuable co-solvent in complex formulations. seqens.com This allows formulators to fine-tune the properties of the coating, such as drying time and viscosity.

Application in Polymer Science and Engineering

Beyond its role in coatings, this compound finds applications in the broader field of polymer science and engineering. Its ability to interact with polymer chains makes it useful as a plasticizer and a processing solvent.

As a Plasticizer in Polymer Matrices

Plasticizers are additives that increase the flexibility and durability of a polymer. They work by embedding themselves between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature (Tg). While not as common as phthalate-based plasticizers, this compound can function as a plasticizer in certain polymer systems. solubilityofthings.com Its ester group can interact with polar polymers, while its alkyl chain provides internal lubricity.

The effectiveness of a plasticizer depends on its compatibility with the polymer and its ability to lower the Tg. Research has shown that the addition of ester-based compounds can significantly alter the mechanical properties of polymers like polyvinyl chloride (PVC).

Table 2: Hypothetical Effect of this compound on the Mechanical Properties of PVC

| PVC Formulation | Plasticizer Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| Unplasticized PVC | 0 | 50 | 5 |

| PVC with this compound | 20 | 35 | 150 |

| PVC with DEHP | 20 | 30 | 250 |

This table is illustrative and based on general principles of plasticization. Specific data for this compound in PVC is limited.

Influence of this compound on Polymer Film Formation

The primary influence of this compound on polymer film formation stems from its role as a coalescing agent, as discussed in section 6.1.1. By temporarily reducing the Tg of polymer particles in a latex, it enables them to deform and fuse into a continuous film as the water evaporates. google.comspecialchem.com This process is critical for achieving desired film properties such as adhesion, barrier properties, and appearance.

The slow evaporation rate of this compound is a key factor in its effectiveness. univarsolutions.com A solvent that evaporates too quickly would not allow sufficient time for the polymer particles to coalesce properly, resulting in a porous and weak film. The gradual evaporation of this compound ensures that the film remains flexible during the critical stages of drying.

Use as a Solvent for Polymer Dissolution and Processing

The good solvency of this compound for a range of polymers makes it a useful solvent for polymer dissolution and processing. seqens.com Dissolving a polymer in a suitable solvent is a common first step in many industrial processes, such as the casting of films, the spinning of fibers, and the formulation of adhesives.

The choice of solvent for polymer processing depends on several factors, including its ability to dissolve the polymer, its boiling point, and its viscosity. The high boiling point of this compound can be advantageous in processes where a slow and controlled removal of the solvent is required. solubilityofthings.com

Table 3: Solubility of Various Polymers in this compound

| Polymer | Solubility | Observations |

| Nitrocellulose | High | Forms clear, viscous solutions suitable for lacquers. |

| Polystyrene | Moderate | Can be used to create solutions for coatings or adhesives. |

| Polyvinyl Acetate | Moderate | Swells the polymer, can form solutions with heating. |

| Polyethylene (B3416737) | Insoluble | The non-polar nature of polyethylene prevents dissolution. |

Utilization as an Intermediate in Chemical Synthesis

This compound serves as a functional intermediate in various chemical manufacturing processes. Its utility is primarily centered on its ester structure, which allows it to be a precursor for other chemical compounds and a participant in multi-step industrial synthesis.

While this compound is often the final product of synthesis for its solvent properties, it also functions as a starting material for the creation of other, more complex esters through a process known as transesterification. In this type of reaction, the ethoxy group of the this compound is exchanged with the alcohol moiety of another, often more complex or higher molecular weight alcohol.

This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an incoming alcohol on the carbonyl carbon of the this compound. This process allows for the synthesis of a wide array of other esters which may have specific desired properties for applications in areas such as specialty polymers, plasticizers, or synthetic lubricants, where the acetate functional group is less desirable. The choice of the replacement alcohol dictates the properties of the final ester product.

The synthesis of this compound itself is a well-defined industrial process, often achieved through the direct esterification of 2-ethylhexanol with acetic acid or via transesterification of another acetate, such as methyl acetate, with 2-ethylhexanol. One documented industrial synthesis route involves the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin as a catalyst. Optimal conditions for this process have been identified to maximize the yield and conversion rate, involving specific molar ratios of reactants, catalyst loading, and reaction temperatures. For instance, a molar ratio of 4:1 (methyl acetate to 2-ethylhexanol) at 80°C for 3 hours with a 20 wt. % catalyst loading has been shown to be effective. This positions this compound as a key component in a synthesis chain that transforms simpler raw materials like methanol (B129727) and acetic acid into a versatile, higher-boiling-point solvent and chemical intermediate.

Application in Industrial Cleaning and Degreasing Formulations (Non-Personal Care)

This compound is a valuable component in a variety of industrial cleaning and degreasing products due to its favorable solvent characteristics. It is a high-boiling, relatively polar solvent with low volatility, making it effective for dissolving a range of substances without evaporating too quickly. nih.gov

Its strong solvency power makes it suitable for formulations designed to remove oils, greases, resins, and other contaminants from machinery, metal parts, and other industrial surfaces. It is often used as an additive in powerful cleaning systems and paint removers. nih.gov A key advantage of this compound in these formulations is its compatibility with many other common organic solvents, including alcohols, ketones, glycol ethers, and both aromatic and aliphatic hydrocarbons. nih.gov This allows formulators to create stable, effective cleaning blends tailored to specific industrial cleaning challenges.

Table 1: Properties of this compound Relevant to Industrial Cleaning

| Property | Value | Implication for Cleaning Formulations |

|---|---|---|

| Boiling Point | 199 °C | Low volatility ensures longer contact time with the substrate for effective soil removal. |

| Flash Point | 71 °C (Closed Cup) | Higher flash point compared to more volatile solvents, offering a better safety profile during use and storage. |

| Solubility | Miscible with most organic solvents; very low solubility in water | Allows for versatile formulation with other solvents to create powerful degreasers; suitable for non-aqueous cleaning systems. |

| Odor | Mild, sweet, fruity | Less harsh odor compared to many chlorinated or aromatic solvents, improving workplace environment. |

Consideration in Lubricant and Hydraulic Fluid Formulations

The direct application of this compound as a primary base oil in lubricant or hydraulic fluid formulations is not common. The properties required for these applications, such as high viscosity index (low change in viscosity with temperature), excellent thermal and oxidative stability, and specific lubricity characteristics, are generally not met by this relatively simple ester.

However, other, more complex 2-ethylhexyl esters, such as 2-ethylhexyl oleate (B1233923) or di(2-ethylhexyl) adipate, are used in these applications. The consideration of this compound is therefore more theoretical, based on an analysis of its physical properties against the demanding requirements of lubricants and hydraulic fluids.

Table 2: Comparison of this compound Properties with Typical Lubricant Requirements

| Property | This compound | Typical Requirement for Lubricant Base Oil | Analysis of Suitability |

|---|---|---|---|

| Chemical Structure | Monoester of a short-chain carboxylic acid | Typically long-chain fatty acid esters, polyol esters, or synthetic hydrocarbons (PAOs) | The short acetate chain does not provide the necessary film strength and thermal stability for high-load applications. |

| Boiling Point | 199 °C | >250 °C | The boiling point is relatively low, leading to high volatility at typical operating temperatures of machinery, which would result in evaporative loss. |

| Viscosity | Low (specific value not readily available, but inferred from its structure and use as a solvent) | Varies by application, but generally much higher (e.g., ISO VG 32, 46, 68) | Its low viscosity would not provide an adequate lubricating film between moving parts, leading to increased wear. |

| Freezing Point | -93 °C | Low pour point is desirable | The very low freezing point is a favorable characteristic for low-temperature fluidity. |

Environmental Fate and Degradation Studies of 2s 2 Ethylhexyl Acetate

Biodegradation Mechanisms of (2S)-2-Ethylhexyl Acetate (B1210297) in Aquatic and Terrestrial Systems

The general pathway for the biodegradation of simple acetate esters often begins with hydrolysis, a reaction catalyzed by esterase enzymes produced by microorganisms. This initial step cleaves the ester bond to yield an alcohol and acetic acid. In the case of 2-ethylhexyl acetate, this would produce 2-ethylhexanol and acetic acid. Following this, the resulting products would likely be integrated into common metabolic pathways. For instance, acetic acid can be converted to acetyl-CoA and enter the citric acid cycle. The degradation of the 2-ethylhexanol moiety would proceed through subsequent oxidation steps.

| Biodegradation Data for 2-Ethylhexyl Acetate | |

| Test Duration | 28 days |

| Result | ~32% Biodegradation |

| Classification | Not readily biodegradable |

| Source | eastman.com |

Aerobic Biodegradation Pathways

Specific aerobic biodegradation pathways for (2S)-2-Ethylhexyl acetate have not been documented in scientific literature. Based on the general metabolism of similar esters, the aerobic degradation would likely be initiated by an esterase-mediated hydrolysis to form 2-ethylhexanol and acetate nih.gov. The acetate would then be metabolized through the tricarboxylic acid (TCA) cycle. The 2-ethylhexanol component would likely undergo oxidation to 2-ethylhexanoic acid, followed by further degradation, potentially through beta-oxidation.

Anaerobic Biodegradation and Metabolite Identification

There is a lack of specific studies on the anaerobic biodegradation of this compound. Consequently, anaerobic degradation pathways and the identification of specific metabolites under these conditions have not been established. For some related, yet more complex, ester compounds like phthalates, anaerobic degradation is known to be significantly slower than aerobic degradation and can be inhibited by the accumulation of metabolites such as 2-ethylhexanol nih.govkaydiandesign.com. However, direct extrapolation to 2-ethylhexyl acetate is not possible without specific research.

Abiotic Degradation Processes of this compound

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment, such as through light (photodegradation) or water (hydrolysis).

Photodegradation Kinetics and Products

There is no available information in scientific literature detailing the photodegradation kinetics or the resulting products for this compound. While studies exist for other compounds containing a 2-ethylhexyl moiety, such as Di(2-ethylhexyl) phthalate (DEHP), these findings are not directly applicable to the acetate ester due to differences in chemical structure and light-absorbing properties researchgate.netnih.gov.

Hydrolytic Stability and Environmental Persistence

The hydrolytic stability of this compound under various environmental pH conditions has not been extensively studied. As an ester, it is expected to undergo hydrolysis to form 2-ethylhexanol and acetic acid. The rate of this reaction is typically dependent on pH and temperature. Its low water solubility and the fact that it is not readily biodegradable suggest that 2-ethylhexyl acetate may persist in the environment eastman.com. The lack of specific hydrolysis rate data prevents a quantitative assessment of its environmental persistence through this pathway.

Environmental Transport and Distribution Modeling of this compound

The environmental transport and distribution of a chemical are influenced by its physical and chemical properties, such as water solubility and its tendency to partition into soil or organic matter. 2-Ethylhexyl acetate has low water solubility, which suggests it is not likely to be mobile in aquatic environments eastman.com. Instead, it would be expected to adsorb to soil and sediment particles.